Erylatissin B
Description
Key attributes of Erylatissin B include:
- Molecular structure: A flavonoid backbone with a B ring connected to a 2,2-dimethyl dihydropyran moiety, a feature shared with Erylatissin G and Sigmoidine derivatives.
- Pharmacokinetics: High gastrointestinal absorption (predicted) and compliance with Lipinski’s rules, suggesting favorable oral bioavailability .
- Functional role: Demonstrated inhibitory effects on CYP enzymes, particularly those involved in aflatoxin B1 (AFB1) metabolic activation, though with weaker potency compared to analogs like Sigmoidine A .
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)6-5-11-7-12(8-16(22)19(11)25-20)15-10-24-17-9-13(21)3-4-14(17)18(15)23/h3-10,21-22H,1-2H3 |
InChI Key |
XOMNYGJNLZNDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)O)C |
Synonyms |
7,3'-dihydroxy-6'',6''-dimethyl-4'',5''-dehydropyrano(2'',3'': 4',5')isoflavone erylatissin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below summarizes critical data for Erylatissin B and related compounds:
| Compound | IC₅₀ (Vitotox Assay) | Molecular Weight | Key Structural Features | Bioavailability Score | P-gp Substrate |
|---|---|---|---|---|---|
| Erylatissin B | 271.1 µM | ~456.4 g/mol* | Dihydropyran-linked B ring | 55% | Yes |
| Sigmoidine A | 44.1 µM | 412.3 g/mol | Furan ring substitution | 48% | No |
| Sigmoidine B | 52.5 µM | 428.3 g/mol | Hydroxylated furan ring | 50% | No |
| Abyssinoflavone V | 134.3 µM | 438.4 g/mol | Methoxy group at C-8 | 53% | Yes |
| Erylatissin G | Not reported | ~470.5 g/mol* | Glycosylated dihydropyran moiety | 40% | Yes |
*Molecular weights estimated based on structural analogs from Erythrina alkaloid studies .
Key Findings:
Potency Differences: Erylatissin B exhibits significantly weaker antigenotoxic activity (IC₅₀ = 271.1 µM) compared to Sigmoidine A (44.1 µM) and B (52.5 µM) in Vitotox assays, suggesting structural modifications (e.g., dihydropyran vs. furan rings) critically influence activity . The dihydropyran ring in Erylatissin B may sterically hinder interactions with CYP enzymes, reducing inhibitory efficacy compared to Sigmoidines’ planar furan systems .
Pharmacokinetic Profiles: Erylatissin B and Abyssinoflavone V are substrates for P-glycoprotein (P-gp), a membrane transporter associated with drug efflux, which may limit their intracellular accumulation despite high gastrointestinal absorption . Sigmoidines A/B, lacking P-gp substrate activity, may achieve higher effective concentrations in target tissues .
Structural Determinants of Bioactivity: Glycosylation (e.g., in Erylatissin G) reduces bioavailability (40%) compared to non-glycosylated analogs like Erylatissin B (55%) .
Mechanistic Insights from CYP Inhibition
- Erylatissin B and its analogs inhibit CYP3A4 and CYP1A2 isoforms, which are responsible for AFB1 activation into carcinogenic epoxides. However, Sigmoidine A shows 6-fold greater potency, likely due to optimized hydrogen bonding with heme iron in CYP active sites .
- Erylatissin B’s weaker inhibition may reflect its bulkier dihydropyran ring, which reduces binding affinity compared to Sigmoidines’ compact furan systems .
Clinical and Preclinical Implications
- Advantages of Erylatissin B : Compliance with drug-likeness rules (Lipinski, Veber) and high predicted oral absorption make it a viable candidate for further optimization .
- Limitations : Low potency and P-gp-mediated efflux necessitate structural refinements or co-administration with P-gp inhibitors to enhance efficacy .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the structural identity and purity of Erylatissin B?
- Methodological Answer : To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment, use high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection, ensuring ≥95% purity. Cross-reference spectral data with published analogs (e.g., Erylatissin A) to validate assignments . Report experimental parameters (e.g., solvent systems, column specifications) to enable reproducibility .
Q. How can researchers design a baseline study to assess Erylatissin B’s physicochemical properties?
- Methodological Answer : Prioritize solubility (in aqueous buffers and organic solvents), stability under varying pH/temperature conditions, and partition coefficient (logP) via shake-flask or HPLC methods. Use differential scanning calorimetry (DSC) for melting point and thermogravimetric analysis (TGA) for decomposition profiles. Document deviations from theoretical predictions and validate results with triplicate trials .
Q. What criteria should guide the selection of in vitro models for preliminary bioactivity screening of Erylatissin B?
- Methodological Answer : Choose cell lines with relevance to the compound’s hypothesized targets (e.g., cancer, antimicrobial assays). Include positive controls (e.g., known inhibitors) and negative controls (untreated cells). Use dose-response curves to calculate IC₅₀/EC₅₀ values and assess cytotoxicity via MTT or resazurin assays. Address inter-assay variability by normalizing data to internal standards .
Advanced Research Questions
Q. How can contradictory data on Erylatissin B’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay conditions, cell line specificity). Validate hypotheses using orthogonal techniques:
- Example : If conflicting reports exist on kinase inhibition, combine biochemical assays (e.g., ADP-Glo™) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Statistical Approach : Apply multivariate regression to isolate confounding factors (e.g., solvent effects, protein concentration) .
Q. What strategies optimize the synthetic pathway for Erylatissin B to improve yield while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature). Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste. Characterize intermediates with FT-IR and NMR to identify bottlenecks (e.g., steric hindrance) .
Q. How should researchers design a pharmacokinetic study for Erylatissin B to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- In Vivo Models : Administer via oral and intravenous routes in rodents; collect plasma samples at timed intervals for LC-MS/MS analysis.
- In Vitro Systems : Use liver microsomes or hepatocytes to assess metabolic clearance.
- Data Interpretation : Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂. Cross-validate with in silico tools (e.g., GastroPlus®) .
Data Analysis and Reproducibility
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of Erylatissin B in heterogeneous cell populations?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response) in GraphPad Prism® or R. Account for heterogeneity with mixed-effects models. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. Share raw data in repositories like Zenodo to facilitate reproducibility .
Q. How can researchers ensure rigor when validating Erylatissin B’s target specificity in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 knockout models, RNA interference (RNAi), and chemical proteomics (e.g., affinity-based protein profiling). Use isogenic cell lines to control for genetic background. Validate off-target effects via kinome-wide screening or proteome arrays .
Table 1: Recommended Analytical Techniques for Erylatissin B Characterization
| Property | Technique | Key Parameters | Validation Criteria |
|---|---|---|---|
| Structural Identity | NMR, HR-MS, X-ray crystallography | δ (ppm), m/z, crystal lattice parameters | Match to simulated spectra |
| Purity | HPLC-UV/PDA | Retention time, peak area ≥95% | USP/EP compliance |
| Bioactivity | Cell-based assays (MTT, CETSA) | IC₅₀, Z’-factor >0.5 | NIST reference standards |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
